1-Phenyl-3-(quinolin-6-yl)-4,7-phenanthroline
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Overview
Description
1-Phenyl-3-(quinolin-6-yl)-4,7-phenanthroline is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of a phenyl group, a quinoline moiety, and a phenanthroline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-(quinolin-6-yl)-4,7-phenanthroline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Quinoline Derivative: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Formation of Phenanthroline Core: The phenanthroline core can be synthesized via the Pinner synthesis, which involves the cyclization of o-phenylenediamine with glyoxal.
Coupling Reaction: The final step involves coupling the quinoline derivative with the phenanthroline core using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under inert conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-(quinolin-6-yl)-4,7-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline and phenanthroline derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1-Phenyl-3-(quinolin-6-yl)-4,7-phenanthroline has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(quinolin-6-yl)-4,7-phenanthroline involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, disrupting their function and leading to antimicrobial or anticancer effects. The compound’s aromatic structure allows it to intercalate between DNA bases, inhibiting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-(pyridin-4-yl)-4,7-phenanthroline
- 1-Phenyl-3-(quinolin-8-yl)-4,7-phenanthroline
- 1-Phenyl-3-(quinolin-2-yl)-4,7-phenanthroline
Uniqueness
1-Phenyl-3-(quinolin-6-yl)-4,7-phenanthroline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic and biological applications compared to its analogs.
Properties
CAS No. |
96682-60-9 |
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Molecular Formula |
C27H17N3 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
1-phenyl-3-quinolin-6-yl-4,7-phenanthroline |
InChI |
InChI=1S/C27H17N3/c1-2-6-18(7-3-1)22-17-26(20-10-11-23-19(16-20)8-4-14-28-23)30-25-13-12-24-21(27(22)25)9-5-15-29-24/h1-17H |
InChI Key |
NZFKIYFWZPYGEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C4=C(C=C3)N=CC=C4)C5=CC6=C(C=C5)N=CC=C6 |
Origin of Product |
United States |
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